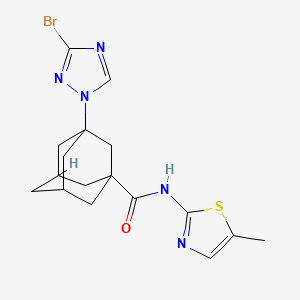![molecular formula C17H19BrN4O3 B4339584 {3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE](/img/structure/B4339584.png)
{3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE
Overview
Description
{3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE is a complex organic compound featuring a pyrazole ring substituted with bromine and nitro groups
Preparation Methods
The synthesis of {3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with a benzoyl-piperidine moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
{3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
{3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of {3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to the active sites of these targets, modulating their activity. The compound may also influence specific signaling pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds to {3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE include:
1-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-2-methylpiperidine: Similar structure but with a chlorine atom instead of bromine.
1-{3-[(4-bromo-3-amino-1H-pyrazol-1-yl)methyl]benzoyl}-2-methylpiperidine: The nitro group is replaced with an amino group.
1-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-2-ethylpiperidine: The methyl group on the piperidine ring is replaced with an ethyl group.
Properties
IUPAC Name |
[3-[(4-bromo-3-nitropyrazol-1-yl)methyl]phenyl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O3/c1-12-5-2-3-8-21(12)17(23)14-7-4-6-13(9-14)10-20-11-15(18)16(19-20)22(24)25/h4,6-7,9,11-12H,2-3,5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXYWUNJIJQLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![PROPYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4339508.png)
![7-(difluoromethyl)-5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4339526.png)
![7-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4339528.png)
![3-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4339538.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B4339539.png)
![3-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B4339543.png)
![N-(4-iodo-2-methylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B4339550.png)

![1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4339562.png)
![4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzamide](/img/structure/B4339567.png)
![[3-(5-Methyl-1,2-oxazol-3-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[5-(oxolan-2-yl)thiophen-2-yl]methanone](/img/structure/B4339572.png)

![N~1~-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE](/img/structure/B4339576.png)
![N-cycloheptyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B4339594.png)
